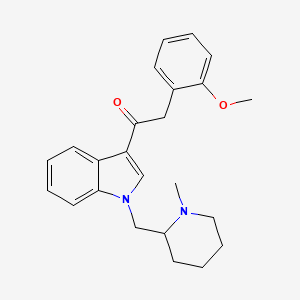
Cannabipiperidiethanone
説明
作用機序
カンナビピペリジエタノンは、体内のCB1およびCB2受容体に結合することで作用します。 これらの受容体は、エンドカンナビノイド系の一部であり、痛み、気分、食欲などのさまざまな生理学的プロセスを調節する役割を果たしています。 . カンナビピペリジエタノンがこれらの受容体に結合すると、細胞内シグナル伝達経路が活性化され、向精神作用と生理作用が生じます。 .
6. 類似の化合物との比較
カンナビピペリジエタノンは、JWH-250やAM-1220などの他の合成カンナビノイドと構造的に類似しています。 . カンナビピペリジエタノンは、CB1およびCB2受容体に対して独自の結合親和性を持ち、JWH-250よりも効力は低いですが、これらの受容体に対してより選択的です。 . 他の類似の化合物には以下が含まれます。
- JWH-122
- JWH-081
- AM-1248
- AM-2233
- RCS-8
これらの化合物は、構造と作用機序が類似していますが、結合親和性と生理学的効果が異なります。
生化学分析
Biochemical Properties
Cannabipiperidiethanone interacts with the CB1 and CB2 receptors, with an IC50 of 591 nM at CB1 and 968 nM at CB2 . This suggests that it may have a role in biochemical reactions involving these receptors. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism via its interactions with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors This can lead to changes in gene expression and cellular signaling
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known to interact with the CB1 and CB2 receptors
準備方法
合成経路と反応条件: カンナビピペリジエタノンの合成には、2-メトキシフェニル酢酸と1-(N-メチルピペリジン-2-イルメチル)インドールを特定の条件下で反応させることが含まれます。 この反応には通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒を使用する必要があり、アミド結合の形成を促進します。 .
工業生産方法: カンナビピペリジエタノンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と反応条件の精密な制御を使用することが含まれ、高収率と純度が確保されます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。 .
化学反応の分析
反応の種類: カンナビピペリジエタノンは、次のようなさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。
還元: カルボニル基は還元されてアルコールを形成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬が一般的に使用されます。
主要な生成物:
酸化: ヒドロキシル化誘導体の形成。
還元: アルコール誘導体の形成。
4. 科学研究への応用
カンナビピペリジエタノンは、いくつかの科学研究に適用されています。
科学的研究の応用
Cannabipiperidiethanone has several scientific research applications:
類似化合物との比較
Cannabipiperidiethanone is structurally similar to other synthetic cannabinoids such as JWH-250 and AM-1220 . it has unique binding affinities for the CB1 and CB2 receptors, making it less potent than JWH-250 but more selective for these receptors . Other similar compounds include:
- JWH-122
- JWH-081
- AM-1248
- AM-2233
- RCS-8
These compounds share similar structures and mechanisms of action but differ in their binding affinities and physiological effects.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBNWAHEDVQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705471 | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-43-5 | |
| Record name | 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabipiperidiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIPIPERIDIETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Cannabipiperidiethanone and how was it discovered?
A1: this compound is a new synthetic cannabinoid identified as an adulterant in a herbal product being illegally distributed in Japan []. Its discovery stemmed from analyzing the herbal product using various techniques like GC-MS, LC-MS, high-resolution MS, and NMR [].
Q2: What is the chemical structure of this compound and how does it relate to other synthetic cannabinoids?
A2: this compound's molecular formula is C₂₄H₂₉N₂O₂, and its protonated molecular ion peak was observed at m/z 377.2233 [M+H]⁺ through accurate mass spectrometry []. The complete chemical name, elucidated through mass spectrometry and NMR, is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone []. Interestingly, its structure combines elements from two known synthetic cannabinoids: JWH-250 and AM-2233 []. The phenylacetyl indole moiety resembles JWH-250, while the N-methylpiperidin-2-yl-methyl group is similar to AM-2233 [].
Q3: Does this compound interact with cannabinoid receptors, and if so, how does its affinity compare to other synthetic cannabinoids?
A3: Yes, this compound demonstrates an affinity for both cannabinoid CB₁ and CB₂ receptors []. Its binding affinity was determined through a binding assay, revealing IC₅₀ values of 591 nM for CB₁ and 968 nM for CB₂ []. Notably, these affinities are lower than those of JWH-250, indicating a weaker binding interaction with the receptors [].
Q4: What are the implications of this compound being present in commercially available products?
A4: The presence of this compound in a readily available herbal product raises significant concerns due to its unknown pharmacological profile and potential health risks []. Because it is a newly identified compound, further research is crucial to understand its effects on the human body and potential long-term consequences of exposure []. This discovery underscores the need for stricter regulations and monitoring of unregulated substances to protect public health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



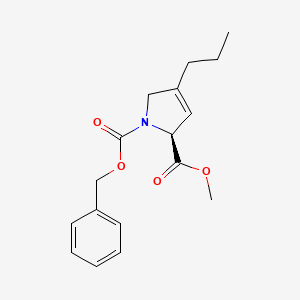
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
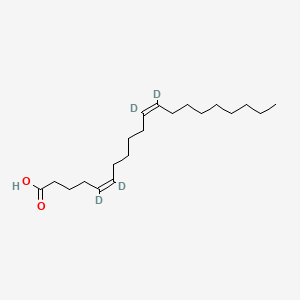
![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
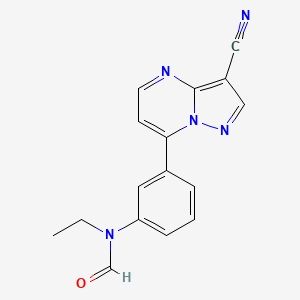
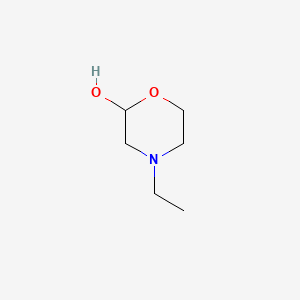
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)

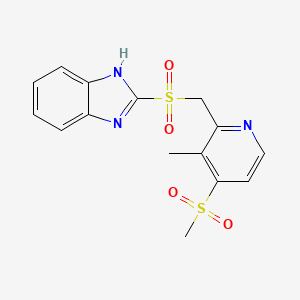
![2-[(2-Methoxyphenoly)ethyl)aminomethyl]-1,4-dioxin-9H-carbazol](/img/new.no-structure.jpg)
